

# JBSNF-000088 solubility and preparation for cell culture

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# **Application Notes and Protocols for JBSNF-** 000088

# For Researchers, Scientists, and Drug Development Professionals

Introduction

**JBSNF-000088** is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] As a nicotinamide (NA) analog, it competitively inhibits NNMT, an enzyme that catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA).[4][5] Elevated NNMT expression is associated with metabolic disorders such as obesity and type-2 diabetes.[4][5] **JBSNF-000088** has been shown to reduce MNA levels, leading to insulin sensitization, improved glucose metabolism, and body weight reduction in animal models, making it a valuable tool for research in metabolic diseases.[1][4][5]

# Data Presentation Solubility of JBSNF-000088



Solvent/System	Solubility	Concentration (mM)	Notes
Aqueous Buffer	>200 μM	>0.2 mM	-
Dimethylformamide (DMF)	~5 mg/mL	~32.86 mM	-
Dimethyl sulfoxide (DMSO)	≥ 60 mg/mL	≥ 394.3 mM	Stock solutions are typically prepared in DMSO.[6][7]
DMSO:PBS (pH 7.2) (1:5)	~0.16 mg/mL	~1.05 mM	Prepared by first dissolving in DMSO, then diluting with PBS. [8][9]
Ethanol	~1 mg/mL	~6.57 mM	-
Water	1 mg/mL	6.57 mM	-
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 1.25 mg/mL	≥ 8.22 mM	Clear solution.[1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL	≥ 13.67 mM	Clear solution.

**In Vitro Inhibitory Activity of JBSNF-000088** 

Target	Cell Line/Enzyme Source	IC50 Value
Human NNMT	Recombinant Enzyme	1.8 μM[1][2][6][8]
Monkey NNMT	Recombinant Enzyme	2.8 μM[1][2][6][8]
Mouse NNMT	Recombinant Enzyme	5.0 μM[1][2][6][8]
Endogenous NNMT	U2OS (human bone osteosarcoma)	1.6 μM[1]
Endogenous NNMT	3T3L1 (differentiated murine adipocytes)	6.3 μM[ <b>1</b> ]



# Experimental Protocols Preparation of JBSNF-000088 Stock Solution (10 mM in DMSO)

#### Materials:

- JBSNF-000088 powder (MW: 152.15 g/mol )
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- · Vortex mixer
- Calibrated analytical balance

#### Procedure:

- Weighing the Compound: Carefully weigh out 1.52 mg of JBSNF-000088 powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
- Dissolution in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the JBSNF-000088 powder.
- Mixing: Vortex the tube thoroughly until the powder is completely dissolved, resulting in a clear 10 mM stock solution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (up to two weeks).[3][7]

### **Preparation of Working Solutions for Cell Culture**

#### Materials:

10 mM JBSNF-000088 stock solution in DMSO



- Sterile cell culture medium appropriate for the cell line
- Sterile microcentrifuge tubes or plates

#### Procedure:

- Thawing: Thaw an aliquot of the 10 mM **JBSNF-000088** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 μM working solution, dilute the 10 mM stock solution 1:100 in culture medium.
- Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture
  medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[7] If higher
  concentrations of JBSNF-000088 are required, a vehicle control with the same final DMSO
  concentration should be included in the experiment.
- Application to Cells: Replace the existing medium in your cell culture plates with the medium containing the desired concentration of JBSNF-000088.
- Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).[4][10]

### In Vitro NNMT Inhibition Assay in U2OS Cells

#### Materials:

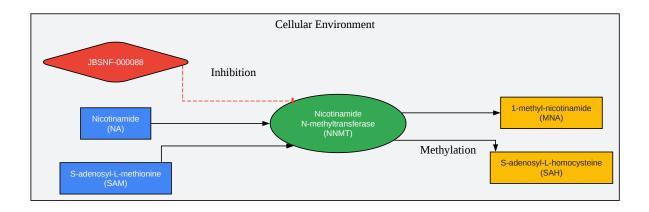
- U2OS cells
- DMEM/F-12 growth medium with 10% FBS and penicillin-streptomycin
- 96-well cell culture plates
- **JBSNF-000088** working solutions (various concentrations)
- LC-MS/MS system for MNA quantification

#### Procedure:



- Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Compound Treatment: Remove the growth medium and replace it with 100  $\mu$ L of medium containing various concentrations of **JBSNF-000088**. Include a vehicle control (medium with the same final DMSO concentration).
- Incubation: Incubate the cells for another 24 hours.[10]
- Sample Collection: After incubation, collect the cell supernatant for analysis.
- Quantification of MNA: Analyze the levels of 1-methyl-nicotinamide (MNA) in the supernatant using a validated LC-MS/MS method.
- Data Analysis: Determine the IC<sub>50</sub> value by plotting the percent inhibition of MNA formation against the log concentration of **JBSNF-000088** and fitting the data to a dose-response curve.

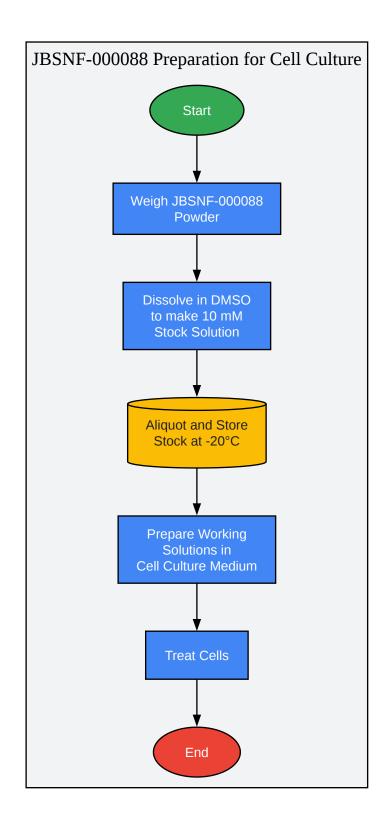
### **Visualizations**



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Caption: Mechanism of **JBSNF-000088** action on the NNMT signaling pathway.





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Caption: Experimental workflow for preparing **JBSNF-000088** for cell culture.



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